![molecular formula C11H13ClN2O2 B2403273 1'-(2-Chloroacetyl)-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carbonitrile CAS No. 2490373-91-4](/img/structure/B2403273.png)
1'-(2-Chloroacetyl)-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carbonitrile
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Description
Bicyclo[2.1.1]hexanes are a class of saturated bridged-bicyclic compounds that are currently under intense investigation as building blocks for pharmaceutical drug design . They are often used as bioisosteres of ortho-substituted benzenes .
Synthesis Analysis
The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design . A photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . Another method involves a stepwise two-electron formal [2+3] cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes under Lewis acid catalysis .Molecular Structure Analysis
Bicyclo[2.1.1]hexanes have distinct substitution patterns. Bridge-substituted structures that represent ortho, meta, and polysubstituted benzene bioisosteres can be prepared .Chemical Reactions Analysis
The synthesis of bicyclo[2.1.1]hexanes often involves reactions such as photocatalytic cycloaddition and formal [2+3] cycloaddition .Future Directions
properties
IUPAC Name |
1'-(2-chloroacetyl)-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-9-3-10(4-9,5-13)11(16-9)6-14(7-11)8(15)2-12/h2-4,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXOVVRYIFFULA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C3(O2)CN(C3)C(=O)CCl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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